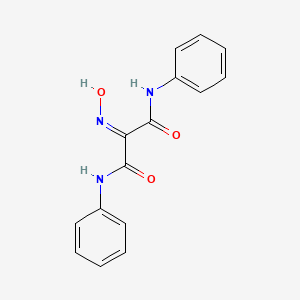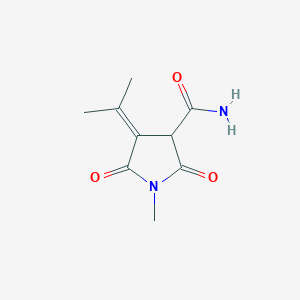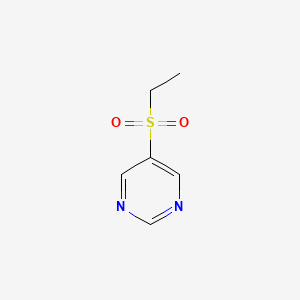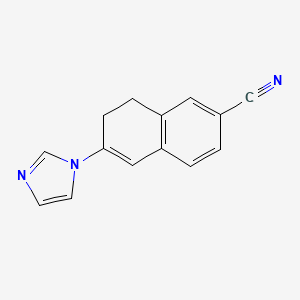
Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of two phenyl groups and a hydroxyimino functional group attached to a propanediamide backbone. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with hydroxylamine to form benzohydroxamic acid, which is then reacted with phosgene to yield the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include nitroso, nitro, amine, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also modulate signaling pathways by interacting with specific receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzohydroxamic Acid: Shares the hydroxyimino functional group but lacks the propanediamide backbone.
N-Phenylhydroxylamine: Contains a similar hydroxyimino group but differs in the overall structure.
Diphenylamine: Lacks the hydroxyimino group but has a similar phenyl-substituted amine structure.
Uniqueness
Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- is unique due to its combination of the hydroxyimino group with a propanediamide backbone and phenyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
91731-71-4 |
|---|---|
Molekularformel |
C15H13N3O3 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-hydroxyimino-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C15H13N3O3/c19-14(16-11-7-3-1-4-8-11)13(18-21)15(20)17-12-9-5-2-6-10-12/h1-10,21H,(H,16,19)(H,17,20) |
InChI-Schlüssel |
ZTLJDBYKVQYJCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(=NO)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)


![N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide](/img/structure/B14373403.png)


![Methyl 3-[(4-azidophenyl)disulfanyl]propanoate](/img/structure/B14373417.png)

methanone](/img/structure/B14373435.png)
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)

![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)
